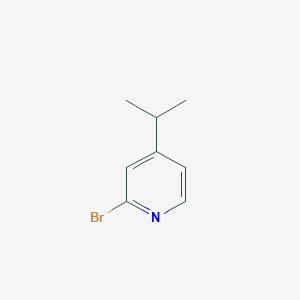

2-Bromo-4-isopropylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in chemistry. rsc.orgresearchgate.net Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of numerous pharmaceutical drugs. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, including the ability to form hydrogen bonds and coordinate with metal ions, which is crucial for its role in medicinal chemistry and catalysis. nih.gov Pyridine-based compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.comnih.govsciencepublishinggroup.com This versatility has made them a cornerstone of drug discovery and development, with many FDA-approved drugs containing a pyridine motif. researchgate.netnih.gov

Role of Halogenation in Pyridine Functionalization

Halogenation is a critical tool for the functionalization of pyridine rings. Introducing a halogen atom, such as bromine, onto the pyridine scaffold provides a reactive handle for a variety of subsequent chemical transformations. nsf.govnih.gov These "halopyridines" are key intermediates in the synthesis of more complex molecules, allowing for the diversification of compound libraries for structure-activity relationship (SAR) studies in drug discovery. nsf.govnih.gov The carbon-halogen bond can be readily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve regioselective halogenation, highlighting its importance in synthetic organic chemistry. nsf.govnih.govthieme-connect.com

Overview of 2-Bromo-4-isopropylpyridine within the Scope of Substituted Pyridines

This compound is a specific example of a substituted pyridine that combines the features of a brominated pyridine with an alkyl substituent. The presence of the bromine atom at the 2-position and an isopropyl group at the 4-position influences its chemical reactivity and potential applications. chemicalbook.comcookechem.comlabshake.com As a brominated heterocycle, it serves as a valuable building block in organic synthesis, particularly for the introduction of the 4-isopropylpyridine (B108708) moiety into larger, more complex structures. labshake.com Its utility is primarily as a chemical intermediate in research and development, particularly in the synthesis of novel compounds for medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed below, providing insight into its behavior and handling.

| Property | Value |

| CAS Number | 1086381-43-2 |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Boiling Point | 245.6±20.0 °C (Predicted) |

| Density | 1.343±0.06 g/cm3 (Predicted) |

Table 1: Physicochemical properties of this compound. Data sourced from predicted values. chemicalbook.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of study, as these methods provide access to a range of potentially useful compounds.

A common synthetic approach involves the bromination of a corresponding pyridine precursor. For instance, the synthesis of related 2-bromo-6-isopropylpyridine (B1440234) can be achieved by reacting pyridine with a bromoalkane, followed by isopropylation. chembk.com Another related compound, 5-Bromo-2-chloro-4-isopropylpyridine, is typically synthesized through the bromination of 2-chloro-4-isopropylpyridine. smolecule.com

The reactivity of this compound is largely dictated by the bromine atom. It can participate in various chemical reactions, including:

Cross-Coupling Reactions: The bromo-substituent makes it a suitable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position.

Research Applications

This compound is primarily utilized as a research chemical and an intermediate in organic synthesis. labshake.com Its structural motifs are found in more complex molecules that are investigated for their potential biological activities. For example, derivatives of brominated pyridines have been synthesized and evaluated for their antimicrobial and other pharmacological properties. researchgate.netchemicalbook.com The isopropyl group can also influence the biological activity and physical properties of the final compounds.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMRXPAQILDIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Isopropylpyridine and Analogues

Regioselective Bromination Strategies

Achieving the desired 2-bromo substitution pattern on a pyridine (B92270) ring already bearing an isopropyl group at the 4-position necessitates careful selection of brominating agents and reaction conditions to avoid the formation of unwanted isomers.

Direct Bromination Approaches

Direct bromination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, reagents like N-Bromosuccinimide (NBS) are commonly employed as a source of bromine for radical and electrophilic additions. organic-chemistry.org While direct bromination of 4-isopropylpyridine (B108708) is not extensively detailed in the provided search results, the general principles of electrophilic aromatic bromination suggest that the directing effects of the isopropyl group and the pyridine nitrogen would need to be carefully considered to achieve regioselectivity. nih.gov The use of NBS in conjunction with additives or specific solvent systems can enhance regioselectivity in aromatic brominations. nsf.gov For instance, bromination of fused pyridine N-oxides has been achieved with high regioselectivity at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.comtcichemicals.com

Halogen-Dance Reactions for Positional Isomer Control

Halogen-dance reactions (HDR) offer a powerful method for isomerizing halogenated pyridines, thereby providing access to substitution patterns that are difficult to obtain through direct methods. rsc.org This rearrangement, often base-catalyzed, involves the migration of a halogen atom to a different position on the pyridine ring. clockss.orgresearchgate.net For instance, 2-bromo-4-iodopyridine (B27774) can be synthesized from 2-bromopyridine (B144113) via a halogen-dance reaction using lithium diisopropylamide (LDA) and iodine. researchgate.net This demonstrates the feasibility of introducing a halogen at the 4-position of a 2-bromopyridine, which could then potentially be converted to the desired isopropyl group. The mechanism is believed to involve a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk This strategy allows for flexible functionalization of heterocycles in ways that might be challenging through classical approaches. clockss.org

Palladium-Catalyzed Bromination Techniques

While the search results focus more on palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds, the principles of palladium catalysis can be applied to halogenation reactions. However, direct palladium-catalyzed bromination of 4-isopropylpyridine is not explicitly described. More commonly, palladium catalysts are used in cross-coupling reactions where a bromo-substituted pyridine is coupled with an organometallic reagent.

Introduction of Isopropyl Group

The introduction of the isopropyl group onto a pre-brominated pyridine ring is a common and effective strategy for the synthesis of 2-Bromo-4-isopropylpyridine. This is typically achieved through alkylation or organometallic cross-coupling reactions.

Organometallic Approaches for Isopropyl Functionalization

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for introducing an isopropyl group onto a pyridine ring. nih.gov Several palladium- or nickel-catalyzed reactions are particularly relevant.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgassignmentpoint.com It is a valuable method for generating carbon-carbon bonds. researchgate.netcommonorganicchemistry.com For the synthesis of this compound, a potential route would involve the Kumada coupling of 2,4-dibromopyridine (B189624) with isopropylmagnesium bromide, selectively reacting at the 4-position. The reaction is known to be effective for coupling alkyl groups. nrochemistry.com

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds and can be adapted for alkyl-aryl couplings. nih.govexpresspolymlett.comnih.gov A plausible synthetic route would involve the reaction of 2-bromo-4-iodopyridine with isopropylboronic acid or its ester derivative. The greater reactivity of the carbon-iodine bond would favor selective coupling at the 4-position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. orgsyn.org It allows for the coupling of sp2 and sp3 carbon atoms. wikipedia.org The synthesis of this compound could be achieved by coupling 2,4-dibromopyridine with isopropylzinc bromide. The chemoselectivity of the coupling would be a key consideration. Nickel-catalyzed Negishi couplings have been shown to be effective for sp2-sp3 bond formation. nih.gov

Interactive Data Table of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features |

| Kumada | Isopropylmagnesium bromide (Grignard) | 2,4-Dibromopyridine | Nickel or Palladium | Useful for forming C-C bonds with alkyl groups. wikipedia.orgassignmentpoint.com |

| Suzuki | Isopropylboronic acid or ester | 2-Bromo-4-iodopyridine | Palladium | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |

| Negishi | Isopropylzinc bromide | 2,4-Dibromopyridine | Nickel or Palladium | Highly versatile with broad scope. wikipedia.orgorganic-chemistry.org |

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a reliable avenue to construct the target molecule with precise control over substituent placement. Two prominent pathways involve the use of pyridine N-oxides and the derivatization of aminopyridines.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides are valuable intermediates in pyridine chemistry as the N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. sigmaaldrich.com A plausible synthetic route to this compound commencing from a pyridine N-oxide precursor could involve the initial introduction of the isopropyl group at the 4-position, followed by functionalization at the 2-position.

A general strategy for the synthesis of 2-substituted pyridines from pyridine N-oxides has been described. bldpharm.com This often involves an activation step of the N-oxide, followed by the introduction of a nucleophile. While direct bromination of pyridine N-oxides can be challenging, a common approach is to first introduce an amino group, which can then be converted to a bromine atom.

A relevant example is the synthesis of 2-amino-4-bromopyridine (B18318) from 2,4-dibromopyridine-N-oxide. google.com In this process, an ammoniation reaction is performed on the N-oxide, followed by a reduction reaction to yield the aminopyridine. google.com Adapting this for this compound would likely involve starting with 4-isopropylpyridine, followed by oxidation to the N-oxide. Subsequent activation and reaction with an aminating agent would yield 2-amino-4-isopropylpyridine N-oxide, which can be deoxygenated and then subjected to diazotization to introduce the bromine atom.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | m-CPBA or other peroxy acids | 4-Isopropylpyridine N-oxide |

| 2 | Amination | Phosphoryl chloride, followed by an amine source | 2-Amino-4-isopropylpyridine |

| 3 | Deoxygenation (if N-oxide is not reduced in step 2) | PCl3 or other reducing agents | 2-Amino-4-isopropylpyridine |

| 4 | Diazotization and Bromination | NaNO2, HBr | This compound |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Derivatization of Aminopyridines

The derivatization of aminopyridines is a well-established and robust method for the synthesis of various substituted pyridines. The Sandmeyer reaction, or a related diazotization-halogenation sequence, is a classic and widely used method for converting an amino group on an aromatic ring into a halogen.

The synthesis of 2-bromopyridine from 2-aminopyridine (B139424) is a prime example of this methodology. rsc.org The process involves the diazotization of 2-aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt. This intermediate is then decomposed in the presence of a bromide source, typically the hydrobromic acid used for the diazotization, to yield 2-bromopyridine.

A detailed procedure for this conversion involves the following steps:

Dissolving 2-aminopyridine in 48% hydrobromic acid.

Cooling the solution to 0°C or lower.

Slowly adding a solution of sodium nitrite in water while maintaining the low temperature.

After the addition is complete, the reaction mixture is stirred for a short period to ensure complete diazotization.

The resulting diazonium salt solution is then typically warmed to allow for the replacement of the diazonium group with bromine.

This general procedure can be adapted for the synthesis of this compound, provided that 2-amino-4-isopropylpyridine is available as a starting material. The synthesis of 2-amino-4-isopropylpyridine could potentially be achieved through various methods, including the direct amination of 4-isopropylpyridine or from other suitably functionalized precursors.

| Precursor | Reaction | Key Reagents | Product | Yield |

| 2-Aminopyridine | Diazotization-Bromination | NaNO2, HBr | 2-Bromopyridine | High |

| 2-Amino-4-isopropylpyridine | Diazotization-Bromination | NaNO2, HBr | This compound | Expected to be good |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemo- and Regioselective Synthesis of Related Structures

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for the synthesis of complex molecules. Chemo- and regioselective strategies are therefore highly sought after.

Controlled Functionalization of Polyhalogenated Pyridines

Polyhalogenated pyridines serve as versatile platforms for the synthesis of highly substituted derivatives due to the differential reactivity of the halogen atoms at various positions. The selective functionalization of these substrates can be achieved by carefully controlling reaction conditions and choosing appropriate reagents.

For instance, the Suzuki cross-coupling reaction of 2,4-dibromopyridine has been shown to proceed with high regioselectivity. researchgate.net The reaction with various alkenyl and aryl boronic acids preferentially occurs at the 2-position, yielding 4-bromo-2-substituted pyridines. researchgate.net This selectivity is attributed to the higher electrophilicity of the C2 position in the pyridine ring. This principle can be extended to other polyhalogenated pyridines, allowing for the sequential and controlled introduction of different substituents.

A hypothetical strategy to synthesize a this compound analogue using this methodology could involve starting with 2,4-dibromopyridine, selectively reacting the 2-position with a different functional group via a Suzuki or other cross-coupling reaction, and then introducing the isopropyl group at the 4-position, or vice versa.

Strategies for Bipyridyl System Synthesis

Bipyridyls are a fundamentally important class of ligands in coordination chemistry and have found widespread applications in catalysis, materials science, and analytical chemistry. The synthesis of bipyridyl systems often relies on the cross-coupling of halopyridines.

Several powerful palladium-catalyzed cross-coupling reactions are commonly employed for the synthesis of bipyridines, including the Suzuki, Stille, and Negishi reactions. These reactions involve the coupling of a halopyridine with an organometallic reagent.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org This reaction typically requires high temperatures but has been improved with the use of various ligands and additives. nih.gov The Ullmann coupling of this compound would lead to the formation of the symmetric 4,4'-diisopropyl-2,2'-bipyridine.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of a halide with an organoboron reagent (e.g., a boronic acid or ester). This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of a bipyridyl system from this compound could be achieved by reacting it with a pyridineboronic acid derivative in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). wikipedia.org This method is also very versatile and has been used to synthesize a variety of bipyridines. semanticscholar.orgresearchgate.net For instance, 4,4'-dihalo-2,2'-bipyridines can be prepared from dihalopyridines via a Stille reaction. semanticscholar.org

| Coupling Reaction | Halopyridine | Organometallic Reagent | Catalyst | Product |

| Ullmann | This compound | (self-coupling) | Copper | 4,4'-Diisopropyl-2,2'-bipyridine |

| Suzuki | This compound | 4-Isopropylpyridine-2-boronic acid | Palladium | 4,4'-Diisopropyl-2,2'-bipyridine |

| Stille | This compound | 2-(Tributylstannyl)-4-isopropylpyridine | Palladium | 4,4'-Diisopropyl-2,2'-bipyridine |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploration of Reaction Mechanisms and Reactivity Profiles of 2 Bromo 4 Isopropylpyridine

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridines activated by the ring nitrogen. In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The subsequent departure of a leaving group restores the aromaticity of the ring. For 2-substituted pyridines like 2-bromo-4-isopropylpyridine, the attack preferentially occurs at the C-2 and C-4 positions, as the resulting negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom, enhancing stability. stackexchange.com

Role of Bromine as a Leaving Group

In many SNAr reactions involving activated aryl halides, the rate-determining step is the initial attack of the nucleophile. nih.gov This leads to a characteristic leaving group order, often called the "element effect," where F > Cl ≈ Br > I. researchgate.netnih.gov This counterintuitive trend arises because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com

However, the reactivity order can differ in the substitution reactions of pyridine derivatives. For instance, in the reactions of N-methylpyridinium compounds with piperidine, the leaving group order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govnih.gov This similarity in reactivity suggests a change in the rate-determining step. The proposed mechanism involves a rapid initial addition of the nucleophile, followed by a rate-limiting deprotonation of the addition intermediate. nih.govnih.gov In such cases, the C-Br bond cleavage is not the kinetically dominant step, diminishing the differences in leaving group ability among the halogens. Computational studies suggest that for chlorine, bromine, and iodine, the loss of the leaving group occurs simultaneously with deprotonation (an E2-like mechanism), while for the poorer leaving group fluorine, the departure is subsequent to deprotonation. researchgate.netnih.gov

Influence of Isopropyl Group on Reactivity

Substituents on the pyridine ring can significantly modify its reactivity towards nucleophiles. The isopropyl group at the C-4 position of this compound exerts both electronic and steric effects.

Steric Effect: While the isopropyl group is bulkier than a hydrogen atom, its position at C-4 is remote from the reaction center at C-2. Therefore, it is not expected to exert a significant steric hindrance to the approaching nucleophile at the C-2 position. However, extreme steric bulk on the nucleophile itself could potentially lead to lower reactivity. For example, studies on the alkylation of nitropyridines have shown that sterically hindered carbanions, such as that from isopropyl phenyl sulfone, may fail to react where less hindered analogues succeed. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic tools for forming carbon-carbon bonds. For a substrate like this compound, the carbon-bromine bond serves as an effective handle for these transformations, allowing for the introduction of a wide variety of alkyl, vinyl, and aryl groups. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The base is crucial as it activates the organoboron species, facilitating the transmetalation step. organic-chemistry.org The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. libretexts.org The reactivity of the halide partner typically follows the order I > OTf > Br >> Cl. wikipedia.org

For this compound, the Suzuki-Miyaura coupling provides an efficient route to synthesize 2-aryl- or 2-vinyl-4-isopropylpyridines. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | PCy3 | K3PO4 | Dioxane/Water | 80-100 °C | harvard.edu |

| Pd2(dba)3 | SPhos | K3PO4 | Dioxane/Water | 60 °C | harvard.edu |

| Pd(PPh3)4 | (none) | Na2CO3 | Toluene/Ethanol/Water | Reflux | harvard.edu |

| PdCl2(dppf) | (none) | Cs2CO3 | Dioxane | 80 °C | nih.gov |

Stille Coupling

The Stille coupling involves the reaction of an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.org This reaction is highly versatile and tolerates a wide array of functional groups, as organostannanes are stable to air and moisture. wikipedia.orgorganic-chemistry.org A significant drawback, however, is the toxicity of the tin reagents and the difficulty in removing tin-containing byproducts after the reaction. organic-chemistry.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

This method can be effectively applied to this compound to form C-C bonds with various organic moieties.

| Catalyst | Ligand | Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | (none) | LiCl | DMF | 95 °C | harvard.edu |

| Pd2(dba)3 | AsPh3 | CuI | DMF | 60 °C | harvard.edu |

| PdCl2(PPh3)2 | (none) | (none) | Toluene | 100 °C | libretexts.org |

| Pd(OAc)2 | P(t-Bu)3 | (none) | Dioxane | 100 °C | libretexts.org |

Sonogashira Coupling

The Sonogashira coupling is a highly effective cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom at the 2-position serves as the halide leaving group.

The reaction mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgnih.gov

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. nrochemistry.com

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step. libretexts.org

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst, allowing the cycle to continue. nrochemistry.com

The reactivity of the halide in Sonogashira couplings follows the general trend I > OTf > Br > Cl, making bromopyridines like this compound effective substrates for this transformation. wikipedia.orgnrochemistry.com The reaction conditions are generally mild, often proceeding at room temperature, which allows for high functional group tolerance. wikipedia.org

| Catalyst System Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst |

| Base | Et₃N (Triethylamine), Diisopropylamine | Neutralizes HBr byproduct, aids in alkyne deprotonation |

| Solvent | DMF, THF | Solubilizes reactants and catalysts |

This interactive table summarizes typical components used in Sonogashira coupling reactions involving bromopyridines. nrochemistry.comscirp.orgsemanticscholar.org

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organohalide and an organozinc compound. wikipedia.orgrsc.org This reaction is renowned for its broad scope and high functional group tolerance. organic-chemistry.orgresearchgate.net In the context of this compound, the compound serves as the organohalide partner, coupling with various organozinc reagents (R-ZnX).

The catalytic cycle of the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions: nrochemistry.com

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a (4-isopropylpyridin-2-yl)palladium(II) bromide complex.

Transmetalation : The organozinc reagent transfers its organic group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Organozinc reagents are more reactive than their corresponding organoboron (Suzuki) and organotin (Stille) counterparts, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to moisture and air, necessitating anhydrous reaction conditions. nrochemistry.com Studies have shown that bromo-substituted pyridines are effective electrophiles in Negishi couplings, though they may exhibit lower reactivity compared to iodo-pyridines. rsc.org The choice of ligand is crucial for achieving high efficiency, particularly with challenging substrates. nih.gov

| Catalyst/Ligand | Substrate Scope | Key Features |

| Pd₂(dba)₃ / PCyp₃ | Primary alkyl halides (I, Br, Cl, OTs) | Effective for coupling with unactivated alkyl electrophiles. organic-chemistry.org |

| Pd(OAc)₂ / CPhos | Secondary alkylzinc halides with aryl bromides | Suppresses β-hydride elimination, favoring the desired product. nih.gov |

| Acenaphthoimidazolylidene Pd Complexes | (Hetero)aryl halides with alkylzinc reagents | High catalytic activity at low loadings and mild conditions. organic-chemistry.org |

| Pd(PPh₃)₄ | 2-Bromopyridine (B144113) with organozinc reagents | A standard catalyst for forming C(sp²)-C(sp²) bonds. wikipedia.org |

This interactive table presents various palladium catalyst systems employed in Negishi cross-coupling reactions with aryl bromides. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) on the pyridine nucleus significantly more challenging than on benzene, often requiring harsh reaction conditions. pearson.com Substitution, when it does occur, is strongly directed toward the C-3 and C-5 positions (meta to the nitrogen).

In this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the nitrogen atom, the bromo group, and the isopropyl group.

Nitrogen Atom : Strongly deactivating and a meta-director.

Bromo Group (at C-2) : Deactivating and an ortho-, para-director. It directs incoming electrophiles to C-3 and C-5.

Isopropyl Group (at C-4) : Activating and an ortho-, para-director. It directs incoming electrophiles to C-3 and C-5.

In this case, all three functionalities direct an incoming electrophile to the same positions: C-3 and C-5. The convergence of these directing effects leads to a high degree of regioselectivity for substitution at these positions. However, the powerful deactivating effect of the pyridine nitrogen remains the dominant factor, meaning that forcing conditions, such as high temperatures and strong acids, are typically necessary to facilitate the reaction. pearson.comnsf.gov

Lithiation and Transmetalation Processes

The reaction of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), is a powerful method for generating a nucleophilic pyridyl species. Due to the electronic properties of the C-Br bond at an electron-deficient pyridine ring, the primary reaction pathway is not deprotonation of the ring but rather a halogen-metal exchange. wikipedia.org This reaction rapidly and efficiently replaces the bromine atom with a lithium atom, forming 2-lithio-4-isopropylpyridine.

This lithiated intermediate is a highly versatile synthetic tool. It can be quenched with a wide variety of electrophiles (E+) to introduce new functional groups at the 2-position of the pyridine ring.

Furthermore, the 2-lithio-4-isopropylpyridine intermediate can undergo transmetalation. By reacting it with a metal salt, such as zinc chloride (ZnCl₂), the lithium atom is exchanged for a metal, forming a new organometallic reagent. researchgate.netnih.gov The resulting (4-isopropylpyridin-2-yl)zinc chloride is an organozinc reagent that can be used directly in subsequent cross-coupling reactions, such as the Negishi coupling discussed previously. nih.gov This lithiation-transmetalation sequence provides a robust pathway to functionalized pyridines that might be otherwise difficult to synthesize. researchgate.net

Radical Reactions Involving Brominated Pyridines

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 4-isopropylpyridin-2-yl radical. This process can be initiated by heat, light (photostimulation), or the use of a radical initiator. acs.orgwikipedia.org Once formed, this pyridyl radical is a highly reactive intermediate that can participate in various transformations.

One important class of reactions is radical cyclization. wikipedia.org If the parent molecule contains an appropriately positioned unsaturated bond (e.g., an alkene or alkyne), the initially formed pyridyl radical can add intramolecularly to this bond, forming a new ring system. nih.gov This process, often termed atom-transfer radical cyclization (ATRC), typically involves the transfer of the bromine atom to terminate the radical chain, resulting in a difunctionalized cyclic product. nih.gov The reactivity of halogens in these reactions generally follows the order I > Br > Cl. libretexts.org

Another pathway is the radical nucleophilic substitution (Sᵣₙ1) mechanism. This multi-step process involves the formation of a radical anion, fragmentation to produce a pyridyl radical, reaction of this radical with a nucleophile, and subsequent electron transfer to propagate the chain reaction. acs.org This allows for the substitution of the bromine atom with various nucleophiles under conditions distinct from traditional nucleophilic aromatic substitution.

Applications of 2 Bromo 4 Isopropylpyridine in Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Heterocyclic Architectures

The strategic placement of a halogen atom on the pyridine (B92270) ring makes 2-Bromo-4-isopropylpyridine an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of intricate molecular frameworks.

Synthesis of Substituted Pyridines

The bromine atom at the 2-position of this compound serves as a versatile handle for the introduction of a wide range of functional groups, making it an ideal starting material for the synthesis of highly substituted pyridines. One of the most powerful methods for achieving this is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls researchgate.net.

The utility of 2-halopyridines in such transformations is well-documented. For instance, 2-bromo-4-methylpyridine, a close analog of the title compound, has been successfully employed in Suzuki coupling reactions with arylboronic acids to generate 2-aryl-4-methylpyridines sigmaaldrich.com. This highlights the potential of this compound to undergo similar reactions, allowing for the introduction of various aryl and heteroaryl groups at the 2-position. The general applicability of Suzuki coupling to bromopyridines provides a reliable and efficient route to a diverse library of 2,4-disubstituted pyridines, which are key motifs in many biologically active molecules.

Beyond Suzuki coupling, other cross-coupling methodologies such as Stille, Heck, and Sonogashira reactions can also be envisioned, further expanding the repertoire of substituents that can be introduced onto the pyridine core. The isopropyl group at the 4-position, while not directly involved in these coupling reactions, can influence the reactivity and regioselectivity of these transformations through steric and electronic effects.

| Reaction Type | Reactants | Product | Significance |

| Suzuki Coupling | This compound, Arylboronic acid | 2-Aryl-4-isopropylpyridine | Formation of C-C bonds, introduction of aryl groups. |

| Stille Coupling | This compound, Organostannane | 2-Substituted-4-isopropylpyridine | Versatile C-C bond formation. |

| Heck Coupling | This compound, Alkene | 2-Alkenyl-4-isopropylpyridine | Formation of C-C double bonds. |

| Sonogashira Coupling | This compound, Terminal alkyne | 2-Alkynyl-4-isopropylpyridine | Formation of C-C triple bonds. |

Construction of Fused-Ring Systems

The synthesis of fused heterocyclic systems is of great importance in medicinal chemistry, as these rigid, planar structures can interact efficiently with biological targets researchgate.net. This compound can serve as a key precursor for the construction of various fused pyridine derivatives. Annulation reactions, where a new ring is built onto the existing pyridine core, are a common strategy for accessing these complex architectures.

While specific examples detailing the use of this compound in the synthesis of fused rings are not abundant in the literature, general methodologies for the synthesis of fused pyridines from halopyridine precursors are well-established. For example, intramolecular Heck reactions of appropriately substituted 2-bromopyridines can lead to the formation of fused systems. Similarly, transition-metal-catalyzed C-H activation/annulation cascades represent a powerful approach.

The presence of the bromine atom in this compound allows for initial functionalization, for instance, through a Suzuki or Sonogashira coupling, to introduce a side chain containing a reactive moiety. Subsequent intramolecular cyclization of this side chain onto the pyridine ring or a neighboring position can then lead to the formation of a fused bicyclic or polycyclic system. The isopropyl group can play a role in directing the regioselectivity of the cyclization step.

| Fused Ring System | General Synthetic Strategy | Potential Application |

| Pyrido[2,3-d]pyrimidines | Annulation of a pyrimidine (B1678525) ring onto the pyridine core. | Kinase inhibitors, anticancer agents. |

| Thieno[2,3-b]pyridines | Construction of a thiophene (B33073) ring fused to the pyridine. | Antimicrobial and anti-inflammatory agents. |

| Furo[2,3-b]pyridines | Formation of a furan (B31954) ring fused to the pyridine. | Biologically active natural product analogs. |

Precursor for Polyaryl Compounds

Polyaryl and biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki coupling reaction is a cornerstone for the synthesis of these compounds, and this compound is an excellent substrate for this purpose. By coupling with various aryl- and heteroarylboronic acids, a wide array of 2-aryl-4-isopropylpyridines can be readily prepared.

These biaryl products can themselves be further functionalized. If the newly introduced aryl group contains a halogen, a second cross-coupling reaction can be performed, leading to the synthesis of teraryl or even more complex polyaryl systems. This iterative approach allows for the systematic construction of complex, multi-ring architectures with precise control over the substitution pattern.

The physical and electronic properties of these polyaryl compounds can be fine-tuned by varying the nature of the coupled aryl groups. This makes them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role in Drug Discovery and Pharmaceutical Development

The pyridine ring is a key component in a multitude of approved drugs, and its derivatives are continuously explored in the quest for new therapeutic agents. This compound serves as a valuable starting material and intermediate in this endeavor.

Intermediate in Pharmaceutical Synthesis

Pharmaceutical intermediates are the chemical building blocks that are converted into active pharmaceutical ingredients (APIs). 2-Halopyridines are a well-established class of intermediates in the pharmaceutical industry. The bromine atom in this compound allows for its incorporation into larger, more complex molecules through the cross-coupling reactions discussed previously.

While specific, publicly available examples of marketed drugs synthesized directly from this compound are limited, the general utility of closely related compounds is evident. For instance, various bromo- and chloropyridines are used in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy, central nervous system agents, and anti-infective drugs. The synthesis of many modern pharmaceuticals relies on the modular and efficient construction of complex molecules, and building blocks like this compound are essential for this approach.

The isopropyl group can also be a desirable feature in a drug molecule, as it can enhance binding to a biological target through hydrophobic interactions and can improve pharmacokinetic properties such as metabolic stability.

Design and Optimization of Drug Molecules

The process of drug discovery often involves the synthesis and biological evaluation of a large number of structurally related compounds to establish a structure-activity relationship (SAR). SAR studies are fundamental to understanding how chemical structure influences biological activity and are crucial for optimizing a lead compound into a viable drug candidate oncodesign-services.com.

This compound is an ideal scaffold for SAR studies. Starting from this single building block, a diverse library of analogs can be generated by varying the substituent at the 2-position through different cross-coupling reactions. This allows medicinal chemists to systematically probe the effects of different functional groups on the biological activity of a molecule.

Impact on Biological Activity through Structural Features

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. In this compound, the presence of a halogen atom and a bulky alkyl group are key structural features that can modulate its pharmacological profile.

General studies on the structure-activity relationship (SAR) of pyridine derivatives have indicated that the presence of halogen atoms can influence a compound's antiproliferative activity. mdpi.com Halogens can affect properties such as lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which can impact how the molecule interacts with biological targets. Similarly, bulky substituents on the pyridine ring have been noted to affect the biological efficacy of this class of compounds. mdpi.com

While direct studies on the biological activity of this compound are not extensively documented in publicly available research, the analysis of related structures provides insights. For instance, the antiproliferative activity of various pyridine derivatives has been correlated with specific functional groups. It has been observed that while groups like -OCH3, -OH, -C=O, and -NH2 can enhance antiproliferative effects, the presence of halogen atoms or bulky groups may lead to lower activity in certain cancer cell lines. mdpi.com The precise impact of the 2-bromo and 4-isopropyl substitution pattern would require specific biological screening and mechanistic studies to ascertain its therapeutic potential.

Table 1: General Structure-Activity Relationships of Substituted Pyridines

| Substituent Type | General Impact on Biological Activity (Antiproliferative) | Reference |

| Halogens (e.g., Bromo) | Can influence activity, though may also decrease it in some contexts. | mdpi.com |

| Bulky Alkyl Groups (e.g., Isopropyl) | Can modulate activity, with effects being context-dependent. | mdpi.com |

| Electron-donating groups (-OH, -NH2) | Often associated with enhanced activity. | mdpi.com |

| Electron-withdrawing groups (-NO2) | Variable effects depending on the overall molecular structure. |

This table presents generalized trends and the specific effects of substituents can vary significantly based on their position and interaction with other functional groups.

Catalytic Applications in Organic Transformations

Substituted pyridines are pivotal in catalysis, often serving as ligands that coordinate with transition metals to facilitate a wide range of organic reactions. The electronic and steric properties of this compound make it a candidate for applications in catalysis, both as a ligand precursor and in the design of specific chemical catalysts.

Ligand Precursor for Transition Metal Catalysis

The utility of pyridine derivatives as ligands for transition metals is well-established. scispace.comjscimedcentral.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing its catalytic activity. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric environment of the metal catalyst. nih.gov

In the case of this compound, the bromo substituent at the 2-position offers a reactive site for further functionalization. Through cross-coupling reactions, such as the Suzuki or Stille coupling, the bromo group can be replaced with a variety of other functional groups, including those that can act as secondary coordination sites. This allows for the synthesis of bidentate or polydentate ligands, which can form highly stable and selective transition metal complexes. For example, palladium complexes with functionalized pyridine ligands have been shown to be effective catalysts in C-C bond-forming reactions. nih.gov While specific examples detailing the use of this compound as a ligand precursor are not prominent in the literature, the chemical principles for its conversion into more complex ligands are well-understood.

Design of Chemical Catalysts for Specific Reactions

The design of catalysts for specific organic transformations often relies on the strategic functionalization of ligand scaffolds. The 4-isopropyl group in this compound can also be a site for catalytic functionalization. Palladium-catalyzed methods have been developed for the allylation and dehydrogenation of 4-alkylpyridines. yorku.cabohrium.comnih.gov These reactions typically proceed through the formation of an alkylidene dihydropyridine (B1217469) intermediate, which then reacts with a palladium catalyst. bohrium.com This suggests that the isopropyl group could be a handle for introducing further chemical diversity, which is a key aspect of modern catalyst design. By modifying the ligand structure, it is possible to control the selectivity and efficiency of the catalyzed reaction. yorku.ca

Contributions to Material Science Research

The unique electronic and structural properties of pyridine derivatives also make them valuable building blocks for the creation of advanced materials with applications in electronics and optoelectronics.

Development of Functional Materials

The synthesis of functional organic materials often involves the assembly of molecular units with specific properties. Pyridine-containing molecules are of interest due to their electronic characteristics and their ability to participate in intermolecular interactions, such as π-stacking and hydrogen bonding. These interactions are crucial for controlling the self-assembly and bulk properties of the material.

While there is a lack of specific research on functional materials derived directly from this compound, the principles of material design suggest its potential utility. The bromo-substituent can be used as a synthetic handle to incorporate this pyridine derivative into larger polymeric or oligomeric structures through cross-coupling reactions. The isopropyl group can influence the solubility and processing characteristics of the resulting materials, which are important considerations for their practical application.

Applications in Organic Electronics and Optoelectronics

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net Pyridine-based materials are frequently employed in these devices due to their electron-deficient nature, which can facilitate electron transport.

Computational Chemistry and Spectroscopic Investigations of 2 Bromo 4 Isopropylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These computational methods allow for the detailed investigation of molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on substituted pyridines have been employed to predict their nucleophilicity and the effects of substituents on the electron density of the pyridine (B92270) ring. ias.ac.inresearchgate.net For 2-Bromo-4-isopropylpyridine, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311G+(d,p) to obtain optimized geometries and electronic properties. researcher.life

Table 1: Theoretical Electronic Properties of Substituted Pyridines

| Property | Description | Relevance to this compound |

| Electron Density Distribution | Describes the probability of finding an electron in a particular region of the molecule. | The electron-withdrawing bromine and electron-donating isopropyl group will create distinct regions of high and low electron density, influencing reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would highlight the electrophilic and nucleophilic sites on the molecule, with the nitrogen atom being a region of negative potential. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The substituents will create a net dipole moment, the magnitude and direction of which can be calculated to understand intermolecular interactions. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netrsc.orgyoutube.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For brominated aromatic compounds, the HOMO is often a π-orbital distributed over the aromatic ring, while the LUMO can be a π*-orbital. researchgate.net In the case of this compound, the presence of the bromine atom can influence the energy levels and distribution of these orbitals. rsc.org A smaller HOMO-LUMO gap generally suggests a higher reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Concepts

| Orbital | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It is associated with the molecule's ability to act as an electron donor. | The energy and location of the HOMO would indicate the most likely sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It is associated with the molecule's ability to act as an electron acceptor. | The energy and location of the LUMO would indicate the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. DFT calculations can predict this gap, offering insights into the molecule's kinetic stability. |

Computational methods are powerful in predicting the regioselectivity of chemical reactions. For substituted pyridines, nucleophilic aromatic substitution (SNAr) is a common reaction, and the position of substitution is highly dependent on the nature and position of the substituents. stackexchange.com In 2-bromopyridines, the positions ortho and para to the nitrogen atom (C2 and C4) are activated towards nucleophilic attack. stackexchange.com

For this compound, a nucleophilic attack could potentially occur at the C2 or C6 positions. The bromine atom at C2 is a leaving group, making this position susceptible to substitution. Computational models can predict the preferred site of attack by calculating the activation energies for the different possible reaction pathways. The transition state energies for the formation of the Meisenheimer-like intermediates at each position can be calculated, and the pathway with the lower activation energy is predicted to be the major product. wuxiapptec.com The stability of the anionic intermediate, which is influenced by the ability of the nitrogen atom to delocalize the negative charge, plays a key role in determining the regioselectivity. stackexchange.com

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation of the isopropyl group around the C-C bond connecting it to the pyridine ring. The isopropyl group can rotate, leading to different spatial arrangements, or conformers. The stability of these conformers is influenced by steric interactions between the methyl groups of the isopropyl substituent and the adjacent atoms on the pyridine ring.

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational preferences of molecules. While specific computational studies on this compound are not extensively documented, the principles of conformational analysis for substituted pyridines can be applied.

The primary rotational isomers of this compound would arise from the orientation of the tertiary C-H bond of the isopropyl group relative to the plane of the pyridine ring. The two most likely stable conformers would be those that minimize steric hindrance. One can envision a conformation where the tertiary C-H bond is in the plane of the pyridine ring, and another where it is perpendicular to it.

The energy differences between these conformers are likely to be small, and they would be expected to interconvert rapidly at room temperature. The potential energy surface for the rotation of the isopropyl group would likely show two minima corresponding to the stable conformers and two transition states.

A hypothetical conformational analysis of this compound is summarized in the table below, outlining the likely conformers and their expected relative energies.

| Conformer | Dihedral Angle (H-C-C-N) | Expected Relative Energy | Description |

| Conformer A | ~0° | Lowest Energy | The tertiary C-H bond of the isopropyl group is eclipsed with the C-N bond of the pyridine ring, minimizing steric clash between the methyl groups and the ring. |

| Conformer B | ~90° | Higher Energy (Transition State) | The methyl groups of the isopropyl group are positioned closer to the plane of the pyridine ring, leading to increased steric hindrance. |

| Conformer C | ~180° | Low Energy (similar to A) | The tertiary C-H bond is anti-periplanar to the C-N bond, which also represents a stable conformation. |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-4-isopropylpyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For nucleophilic substitution, bromine can replace a leaving group (e.g., hydroxyl) on a pre-functionalized pyridine scaffold under basic conditions. Cross-coupling (e.g., Suzuki or Stille reactions) leverages halogenated intermediates to introduce the isopropyl group. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent systems (e.g., DMF or THF) to improve yield .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, with bromine causing characteristic deshielding. High-resolution mass spectrometry (HRMS) confirms molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines the crystal structure, resolving bond angles and spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) arise from dynamic processes (e.g., rotamers) or impurities. Use complementary methods:

- Variable-temperature NMR to probe conformational changes.

- DFT calculations (e.g., using Colle-Salvetti correlation-energy models) to predict spectra and compare with experimental data.

- Multi-technique validation (e.g., IR, Raman) to cross-check functional groups .

Q. What strategies mitigate hazards when handling this compound and its reactive intermediates?

- Methodological Answer :

- Engineering controls : Conduct reactions in fume hoods with negative pressure.

- PPE : Wear NIOSH-approved respirators (N95) and chemical-resistant gloves (e.g., nitrile).

- Waste management : Quench brominated byproducts with reducing agents (e.g., NaHSO₃) before disposal.

- Emergency protocols : Use SCBA (self-contained breathing apparatus) for spills, per OSHA guidelines .

Q. How do steric and electronic effects of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The isopropyl group’s steric bulk hinders oxidative addition in Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) to stabilize intermediates. Electronically, the alkyl group donates electrons via induction, slightly deactivating the pyridine ring and slowing nucleophilic attack at the 4-position. Kinetic studies under inert atmospheres (Ar/N₂) and controlled temperatures (60–80°C) are recommended to isolate intermediates .

Data Contradiction and Reproducibility

Q. Why do catalytic cross-coupling yields vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer : Variations stem from trace moisture, oxygen sensitivity of catalysts, or impurities in starting materials. Best practices:

- Strict anhydrous conditions : Use molecular sieves or Schlenk lines.

- Catalyst pre-activation : Reduce Pd(OAc)₂ to Pd(0) in situ with ligands.

- Batch consistency : Characterize starting materials via HPLC or GC-MS to ensure >98% purity. Document protocols in detail, including solvent degassing methods .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Solutions:

- Dose-response validation : Test derivatives across multiple concentrations (e.g., 1 nM–100 µM).

- Stability studies : Use LC-MS to monitor degradation in buffer/DMSO.

- Positive controls : Include reference compounds (e.g., CNS-targeting drugs) to calibrate assays .

Safety and Compliance

Q. What are the ethical and regulatory considerations when using this compound in biomedical research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。